1-Isopropyl-2-(methoxymethoxy)benzene
Overview
Description
1-Isopropyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . It is a derivative of benzene, featuring an isopropyl group and a methoxymethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Isopropyl-2-(methoxymethoxy)benzene typically involves the following steps:
Friedel-Crafts Alkylation:
Methoxymethylation: The methoxymethoxy group is introduced by reacting the isopropylbenzene derivative with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isopropyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-2-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The isopropyl group and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in metabolic pathways and biological processes.
Comparison with Similar Compounds
1-Isopropyl-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Isopropyl-2-methoxybenzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.
2-Isopropyl-1-methoxymethoxybenzene: The position of the substituents on the benzene ring is different, affecting its chemical properties and uses.
1-Isopropyl-3-(methoxymethoxy)benzene:
Properties
IUPAC Name |
1-(methoxymethoxy)-2-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-6-4-5-7-11(10)13-8-12-3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNGZAIPLMTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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